molecular formula C17H20N4O5 B11425706 diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 828273-96-7

diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425706
CAS No.: 828273-96-7
M. Wt: 360.4 g/mol
InChI Key: JLMLZZCPLJFKRH-UHFFFAOYSA-N
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Description

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl 2-oxo-2-(4-methylphenylamino)acetate and hydrazine hydrate in the presence of a suitable catalyst can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

828273-96-7

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 1-[2-(4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C17H20N4O5/c1-4-25-16(23)14-15(17(24)26-5-2)21(20-19-14)10-13(22)18-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,18,22)

InChI Key

JLMLZZCPLJFKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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